![molecular formula C14H13N5O B11033909 (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11033909.png)
(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a hydrazinylidene group, and a dimethylpyrimidinyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with isatin under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Structural Overview
The compound features an indole moiety fused with a hydrazine-like group and a dimethylpyrimidine ring , which enhances its biological activity and chemical reactivity. The unique structural attributes suggest that it may interact with various biological targets, making it a candidate for pharmacological studies.
Potential Biological Activities
The presence of both indole and pyrimidine structures in this compound indicates a broad spectrum of potential biological activities. Similar compounds have been associated with:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Predictive models suggest that this compound may interact with key biological pathways, including those involved in cancer and infectious diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Inhibition Studies : Compounds with similar frameworks have shown promise as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism. This inhibition may lead to therapeutic effects in conditions like cancer and autoimmune diseases .
- Molecular Docking Analyses : In silico studies indicate that the compound can effectively bind to specific biological targets, suggesting its potential as a lead compound for drug development .
- Comparative Analysis : A comparison with structurally related compounds reveals the unique properties of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(4,6-Dimethylpyrimidin-2-yl)aniline | Pyrimidine + Aniline | Antimicrobial |
Indole-3-carboxylic acid | Indole + Carboxylic Acid | Anticancer |
5-Methylpyrimidine | Methylated Pyrimidine | Antiviral |
This table illustrates the versatility of similar structures in medicinal chemistry, highlighting the distinctiveness of the target compound due to its hydrazinylidene and indole combination.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Unique due to its specific combination of functional groups.
Indole derivatives: Share the indole core but differ in the attached functional groups.
Pyrimidine derivatives: Contain the pyrimidine ring but lack the indole moiety.
Uniqueness
The uniqueness of This compound lies in its combined indole and pyrimidine structures, which confer distinct chemical and biological properties
Biological Activity
The compound (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a derivative of indole and has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N5O
- Molecular Weight : 283.31 g/mol
- LogP : 4.0715
- PSA : 146.73
Antimicrobial Activity
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been tested against various pathogens:
Pathogen | Activity |
---|---|
Mycobacterium tuberculosis | Antitubercular |
Escherichia coli | Antibacterial |
Staphylococcus aureus | Antibacterial |
Candida albicans | Antifungal |
The compound has shown promising results in inhibiting the growth of these pathogens, suggesting its potential as a therapeutic agent in infectious diseases .
Antioxidant Activity
The antioxidant properties of indole derivatives are noteworthy. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively. The mechanism involves:
- Hydrogen Atom Transfer (HAT)
- Single Electron Transfer-Proton Transfer (SETPT)
These mechanisms contribute to the compound's ability to mitigate oxidative stress-related damage .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
- Modulation of Signaling Pathways : It could affect pathways related to inflammation and cell survival.
- Direct Interaction with DNA/RNA : Indole derivatives often interact with nucleic acids, potentially disrupting replication in pathogens.
Study 1: Antitubercular Activity
A study focused on synthesizing various indole derivatives demonstrated that compounds structurally related to this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), showing effective inhibition at low concentrations .
Study 2: Antioxidant Evaluation
Another research effort assessed the antioxidant capacity of similar indole derivatives using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, emphasizing the role of the hydrazine moiety in enhancing these properties .
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H13N5O/c1-8-7-9(2)16-14(15-8)19-18-12-10-5-3-4-6-11(10)17-13(12)20/h3-7,17,20H,1-2H3 |
InChI Key |
NXRDMOCUJYECJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=NC2=C(NC3=CC=CC=C32)O)C |
Origin of Product |
United States |
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